Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate
Description
Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with an amino group at position 4, a bromine atom at position 5, and a piperidine ring linked via a tert-butyl carbamate group at position 2. This compound is structurally characterized by its fused bicyclic system, which is common in pharmaceutical intermediates and bioactive molecules. The bromine atom enhances reactivity for further functionalization, while the tert-butyl group improves solubility and stability during synthetic processes .
Properties
Molecular Formula |
C16H22BrN5O2 |
|---|---|
Molecular Weight |
396.28 g/mol |
IUPAC Name |
tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrN5O2/c1-16(2,3)24-15(23)21-6-4-5-10(8-21)12-7-11(17)13-14(18)19-9-20-22(12)13/h7,9-10H,4-6,8H2,1-3H3,(H2,18,19,20) |
InChI Key |
UBNQYOYAZCHZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=C3N2N=CN=C3N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the attachment of the piperidine and tert-butyl carboxylate groups under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of advanced purification techniques and the scaling up of reaction conditions to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the bromine atom .
Scientific Research Applications
Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Insights
Positional Isomerism : The positional placement of the piperidine ring (C3 vs. C4) significantly impacts steric and electronic properties. For example, the C3-substituted target compound may exhibit distinct binding affinities compared to the C4-substituted analogue in .
Halogen Effects: The 5-bromo substituent in the target compound enhances electrophilic reactivity compared to non-halogenated analogues (e.g., ’s iodo derivative), enabling selective cross-coupling reactions in synthesis .
Biological Applications : While the target compound’s exact role is unspecified, structurally related compounds are utilized in antiviral therapies () and kinase inhibition (). The bromine atom may confer improved target engagement via halogen bonding in kinase inhibitors .
Synthetic Utility : The tert-butyl carbamate group in the target compound and ’s analogue enhances stability during solid-phase synthesis, contrasting with ’s tosyl-protected intermediate, which requires deprotection steps .
Research Findings and Data
Physicochemical Properties
Biological Activity
Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features that may influence its biological interactions and therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 937046-98-5
The compound features a piperidine ring linked to a pyrrolo-triazine moiety, which is known for its diverse pharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrrolo[2,1-f][1,2,4]triazines have shown significant inhibition of cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Some studies highlight the inhibition of specific kinases involved in cancer progression. For example, compounds targeting GSK-3β have demonstrated nanomolar activity against cancer cells .
Antimicrobial Activity
The biological activity of related compounds has also been explored in the context of antimicrobial efficacy. The presence of bromine and amino groups in the structure enhances the interaction with microbial targets. Research suggests that similar pyrrolo-triazine derivatives can inhibit bacterial growth by disrupting essential cellular processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of different substituents on the piperidine or pyrrolo-triazine ring can significantly alter potency and selectivity against various biological targets.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases binding affinity |
| Amino Group | Enhances solubility and bioavailability |
Case Study 1: Anticancer Efficacy
In a recent study involving a series of pyrrolo-triazine derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of similar compounds against Staphylococcus aureus. The results indicated a strong correlation between structural modifications and increased inhibition zones in agar diffusion tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
